Riddelliin-N-oxid

Übersicht

Beschreibung

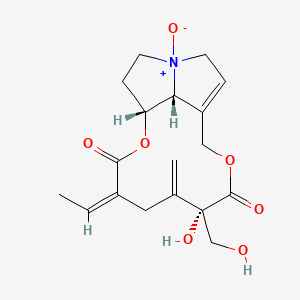

Riddelliine N-oxide is a pyrrolizine alkaloid that is 13,19-didehydrosenecionane bearing two additional hydroxy substituents at positions 12 and 18, two additional oxo groups at positions 11 and 16 and an N-oxido substituent. It has a role as a carcinogenic agent, a genotoxin, a Jacobaea metabolite, a mutagen, a rat metabolite and a human xenobiotic metabolite. It is a macrocyclic lactone, an organic heterotricyclic compound, an olefinic compound, a pyrrolizine alkaloid, a tertiary alcohol, a tertiary amine oxide, a primary alcohol and a diol. It derives from a riddelliine.

Wissenschaftliche Forschungsanwendungen

Toxizitätsbewertung

Riddelliin-N-oxid: , als ein Pyrrolizidin-Alkaloid, ist ein interessantes Thema in Toxizitätsstudien. Diese Verbindungen sind bekannt für ihre Hepatotoxizität und potenziellen karzinogenen Wirkungen. Forschungen haben gezeigt, dass 1,2-ungesättigte Pyrrolizidin-Alkaloide, wie this compound, metabolisch zu Dehydropyrrolizidin-Estern aktiviert werden können, die Addukte mit DNA bilden und als Hauptursache für die karzinogenen Wirkungen angesehen werden .

Lebensmittelkontaminationsanalyse

This compound wird auch als Kontaminant in Lebensmitteln untersucht. Es kann in Gewürzen, Kräutertees, Honig und Milch vorkommen und stellt ein potenzielles Risiko für die menschliche Gesundheit dar. Analytische Methoden, wie ELISA, wurden entwickelt, um this compound und ähnliche Verbindungen im Blut nachzuweisen, mit einer Nachweisgrenze von 25 µg/L . Dies ist entscheidend für die Gewährleistung der Lebensmittelsicherheit und den Schutz der Verbraucher vor den toxischen Wirkungen dieser Alkaloide.

Pharmakologische Forschung

Alkaloide, einschließlich this compound, haben ein breites Spektrum an biologischen Aktivitäten. Sie werden für ihre potenziellen antiparasitären, antiplasmodialen, antikorosiven, antioxidativen, antibakteriellen, anti-HIV- und insektiziden Aktivitäten untersucht . Solche Forschungen könnten zur Entwicklung neuer Medikamente und Behandlungen für verschiedene Krankheiten führen.

Abwehrmechanismus in Pflanzen

This compound ist ein sekundärer Metabolit, der von Pflanzen als Abwehrmechanismus gegen Insekten produziert wird. Forschungen darüber, wie Pflanzen diese Verbindungen verwenden, können Einblicke in landwirtschaftliche Praktiken und die Entwicklung von natürlichen Pestiziden liefern .

Umweltauswirkungen

Die Variabilität des Alkaloidgehalts in Pflanzen, einschließlich this compound, abhängig vom Wachstumsstadium, den Umweltbedingungen und dem Standort, ist ein Forschungsgebiet. Diese Forschung kann Umweltverträglichkeitsprüfungen und die Bewirtschaftung von Ökosystemen, in denen diese Pflanzen vorkommen, informieren .

Kinetische Modellierung

Physiologisch basierte kinetische Modellierung wird verwendet, um das In-vivo-Verhalten von Verbindungen wie this compound vorherzusagen. Solche Modelle können helfen, den Metabolismus und die Pharmakokinetik dieser Alkaloide zu verstehen, was sowohl für die Medikamentenentwicklung als auch für die Toxizitätsvorhersage unerlässlich ist .

Alkaloid-Nutzung in der menschlichen Ernährung

Die Rolle von Alkaloiden in der menschlichen Ernährung, sowohl als regelmäßige Bestandteile als auch als Kontaminanten, ist ein weiteres Anwendungsfeld. Das Verständnis der Auswirkungen dieser Verbindungen, einschließlich this compound, beim Verzehr in Lebensmitteln und Getränken ist wichtig für Ernährungsempfehlungen und Gesundheitshinweise .

Wirkmechanismus

Target of Action

Riddelliine N-oxide, like its parent compound Riddelliine, primarily targets the liver . It is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), by the cytochrome P450 isozymes CYP3A and CYP2B6 . These metabolites have been shown to cause tumors in rodents .

Mode of Action

Riddelliine N-oxide is converted to Riddelliine in the body, which then interacts with its targets . The metabolites R- and S-DHP can bind DNA, which may be a key step leading to its genotoxicity and tumorigenicity . A set of eight DHP-derived adduct peaks was detected in DNA reacted with riddelliine in the presence of rat or human microsomes . This suggests that the compound’s mode of action involves DNA adduct formation, leading to genotoxic effects.

Biochemical Pathways

Riddelliine N-oxide affects the biochemical pathways involved in DNA synthesis and repair . The formation of DHP-derived DNA adducts is a key step in these pathways . These adducts can cause DNA damage, leading to mutations and potentially the development of cancer .

Pharmacokinetics

Riddelliine N-oxide, like other pyrrolizidine alkaloids, is absorbed primarily via ingestion, although dermal absorption can occur . It is distributed to the liver and excreted in the urine and feces . The compound is metabolized in the liver to its reactive metabolites, which can bind to DNA .

Result of Action

The primary result of Riddelliine N-oxide’s action is the formation of tumors in various tissue sites in experimental animals . It has been shown to cause blood-vessel cancer (hemangiosarcoma) of the liver in male mice and in rats of both sexes . It also causes benign liver tumors (hepatocellular adenoma) and mononuclear-cell leukemia in rats of both sexes . In female mice, it increases the combined incidence of benign and malignant lung tumors .

Action Environment

The action of Riddelliine N-oxide can be influenced by environmental factors such as the growth stage of the plant it is derived from, environmental conditions, and location . These factors can affect the alkaloid content of the plant, and thus the exposure level to the compound .

Biochemische Analyse

Biochemical Properties

Riddelliine N-oxide plays a significant role in biochemical reactions, particularly in the context of its biotransformation to the parent compound, riddelliine. This biotransformation is mediated by both intestinal microbiota and hepatic cytochrome P450 monooxygenases, specifically CYP1A2 and CYP2D6 . The interaction with these enzymes leads to the reduction of Riddelliine N-oxide to riddelliine, which is then further metabolized to reactive metabolites. These reactive metabolites can interact with cellular proteins, leading to hepatotoxicity .

Cellular Effects

Riddelliine N-oxide has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s genotoxic activity can lead to DNA damage, which in turn can cause mutations and cancer. In particular, Riddelliine N-oxide has been shown to induce hepatotoxicity in both humans and rodents, primarily through its conversion to riddelliine and subsequent formation of reactive metabolites .

Molecular Mechanism

The molecular mechanism of action of Riddelliine N-oxide involves its biotransformation to riddelliine, followed by further metabolism to reactive metabolites such as R- and S-dihydropyrrolizine (DHP). These metabolites can bind to DNA, leading to genotoxicity and tumorigenicity . The binding interactions with DNA and other biomolecules result in the formation of DNA adducts, which are key steps in the development of cancer. Additionally, the inhibition or activation of specific enzymes, such as cytochrome P450 isozymes, plays a crucial role in the compound’s molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Riddelliine N-oxide change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s biotransformation to riddelliine and subsequent formation of reactive metabolites can lead to persistent DNA damage and hepatotoxicity . The stability of Riddelliine N-oxide in simulated gastric and intestinal fluids indicates that it can be effectively converted to riddelliine in the gastrointestinal tract, leading to long-term toxic effects .

Dosage Effects in Animal Models

The effects of Riddelliine N-oxide vary with different dosages in animal models. At low doses, the compound may cause minimal toxic effects, while at higher doses, it can lead to significant hepatotoxicity and carcinogenicity. Studies have shown that oral exposure to Riddelliine N-oxide in rodents can cause tumors at various tissue sites, including the liver, lungs, and central nervous system . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s toxic and adverse effects.

Metabolic Pathways

Riddelliine N-oxide is involved in several metabolic pathways, primarily through its conversion to riddelliine and subsequent metabolism to reactive metabolites. The enzymes cytochrome P450 monooxygenases, particularly CYP1A2 and CYP2D6, play a crucial role in this process . The metabolic pathways lead to the formation of reactive metabolites that can interact with cellular proteins and DNA, resulting in hepatotoxicity and genotoxicity .

Transport and Distribution

The transport and distribution of Riddelliine N-oxide within cells and tissues involve various transporters and binding proteins. The compound is absorbed primarily via ingestion and is distributed to the liver, where it undergoes biotransformation . The localization and accumulation of Riddelliine N-oxide and its metabolites in specific tissues, such as the liver, contribute to its toxic effects.

Subcellular Localization

Riddelliine N-oxide’s subcellular localization affects its activity and function. The compound and its metabolites are primarily localized in the liver, where they exert their toxic effects. The targeting signals and post-translational modifications that direct Riddelliine N-oxide to specific compartments or organelles play a crucial role in its subcellular localization and subsequent impact on cellular function .

Eigenschaften

IUPAC Name |

(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPENPMDVCQGSSO-AHPXGCJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315962 | |

| Record name | Riddelline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75056-11-0 | |

| Record name | Riddelline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75056-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riddelliine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075056110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riddelline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

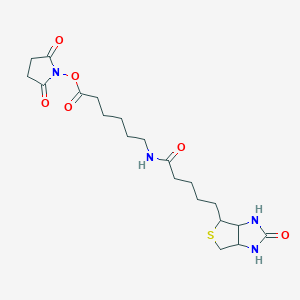

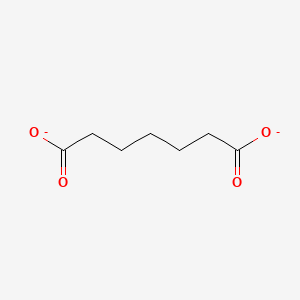

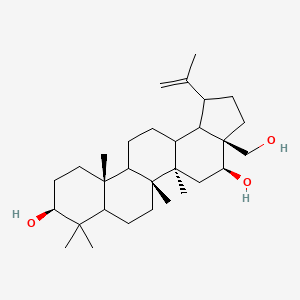

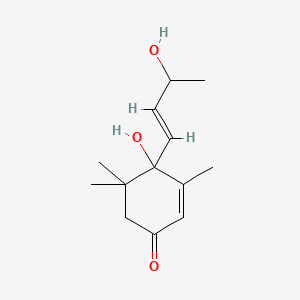

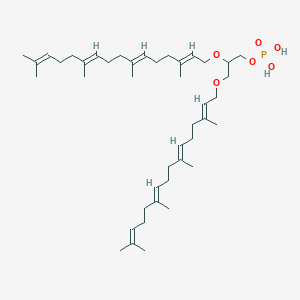

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1236133.png)

![[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1236140.png)

![(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide](/img/structure/B1236141.png)

![(2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide](/img/structure/B1236148.png)

![1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1236151.png)